- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural ProductsChemistry - A European Journal, 2021, 27(48), 12410-12421,
Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride structure
Productnaam:Phenylsulfenyl Chloride
Phenylsulfenyl Chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- Inchi: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- InChI-sleutel: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- LACHT: ClSC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 143.98000
- Monoisotopische massa: 143.9800490g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 1
- Complexiteit: 59.5
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 25.3Ų
- XLogP3: 2.8
- Oppervlakte lading: 0
- Aantal tautomers: nothing
Experimentele eigenschappen
- Kleur/vorm: Dark red hygroscopic oily liquid
- Dichtheid: 1.25
- Smeltpunt: 44 °C
- Kookpunt: 262 ºC
- Vlampunt: 110 ºC
- PSA: 25.30000
- LogboekP: 2.93250
Phenylsulfenyl Chloride Beveiligingsinformatie
Phenylsulfenyl Chloride Douanegegevens
- HS-CODE:2930909090
- Douanegegevens:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenylsulfenyl Chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 | |
Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
Aaron | AR00GV6N-100g |
Phenylsulfenylchloride |
931-59-9 | 98% | 100g |
$248.00 | 2025-02-10 | |
TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
TRC | P296045-25mg |
Phenylsulfenyl Chloride |
931-59-9 | 25mg |
$115.00 | 2023-05-17 |
Phenylsulfenyl Chloride Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt
Referentie
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)Journal of Organic Chemistry, 2008, 73(24), 9627-9632,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Chlorine
Referentie
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivativesCanadian Journal of Chemistry, 1980, 58(22), 2329-39,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referentie
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl DisulfidesJournal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ; 3 h, < 20 °C; 2 - 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- Preparation and characterization of o- or p-phenylthio substituted phenol compoundsQingdao Keji Daxue Xuebao, 2010, 31(3), 231-233,
Synthetic Routes 6
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referentie
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthaseBioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
Referentie
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivatorsJournal of the American Chemical Society, 2017, 139(40), 14077-14089,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride
Referentie
- Benzenesulfenyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14,
Synthetic Routes 13
Reactievoorwaarden
Referentie
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenatesPhosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referentie
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl ChloridesChemistry - An Asian Journal, 2014, 9(1), 58-62,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
Referentie
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures1998, , ,,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referentie
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referentie
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of NucleophilesOrganic Letters, 2019, 21(5), 1484-1487,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
Referentie
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of OxindolesOrganic Letters, 2011, 13(5), 1210-1213,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled
Referentie
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Chlorine
Referentie
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chloridesJournal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40,
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride Gerelateerde literatuur
-
1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
-
2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
-
3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
-
4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
-
5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
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